(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (like cox enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Given the potential inhibition of cox enzymes, it can be inferred that the arachidonic acid pathway, which leads to the production of prostaglandins, may be affected .
Result of Action
Based on the potential inhibition of cox enzymes, it can be inferred that the compound may reduce the production of prostaglandins, leading to a decrease in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole intermediate by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.
Piperazine Coupling: The benzothiazole intermediate is then coupled with piperazine under reflux conditions using a suitable solvent such as ethanol or toluene.
Pyrazine Addition: Finally, the piperazine-benzothiazole compound is reacted with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
What sets (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its methoxybenzothiazole moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-13-3-2-4-14-15(13)20-17(25-14)22-9-7-21(8-10-22)16(23)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXMNPNKJZXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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